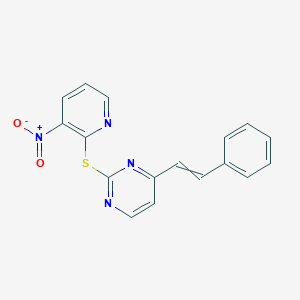
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a styryl group and a sulfanyl group attached to a nitro-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitro-2-pyridinyl sulfanyl intermediate. This can be achieved by reacting 3-nitro-2-pyridinyl chloride with a suitable thiol reagent under basic conditions . The resulting intermediate is then coupled with a 4-styrylpyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the position ortho to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can modulate cellular pathways. The sulfanyl group may also interact with thiol-containing proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline: Similar structure but with an aniline group instead of a styryl group.
3-Nitro-2-pyridinesulfenyl chloride: Contains a sulfenyl chloride group instead of a sulfanyl group.
Uniqueness
2-(3-Nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine is unique due to the combination of its structural features, which include a nitro-substituted pyridine ring, a sulfanyl group, and a styryl-substituted pyrimidine ring.
Propriétés
Formule moléculaire |
C17H12N4O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(3-nitropyridin-2-yl)sulfanyl-4-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)15-7-4-11-18-16(15)24-17-19-12-10-14(20-17)9-8-13-5-2-1-3-6-13/h1-12H |
Clé InChI |
PPSGMZTWRKFOIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















